molecular formula C15H14ClN3O5S B4059520 2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide

2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide

Cat. No.: B4059520
M. Wt: 383.8 g/mol
InChI Key: XPGYAUMEHBNVHX-UHFFFAOYSA-N
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Description

2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClN3O5S and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0342694 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heme-Enzyme Soluble Guanylyl Cyclase Activation

Research on anthranilic acid derivatives, closely related to the chemical structure of interest, has demonstrated their role in activating the heme-enzyme soluble guanylyl cyclase (sGC). This activation is crucial for mediating nitric oxide (NO) downstream signaling by generating cGMP, highlighting potential therapeutic applications in vascular diseases and pharmacology due to the compounds' ability to induce vasorelaxation and lower arterial blood pressure (Schindler et al., 2006).

Synthesis and Characterization of Aromatic Polymers

A study on the synthesis of aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings in the main chain explores the solubility, thermal stability, and crystallinity of these polymers. Such research underscores the importance of chemical derivatives like "2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide" in the development of new materials with potential applications in various industries, including electronics and coatings (Lin et al., 1990).

Pharmacological Applications

Derivatives of the compound have been studied for their pharmacological effects, such as the inhibition of carbonic anhydrase isoforms. This enzyme plays a significant role in physiological processes including respiration and the regulation of pH. The research indicates potential therapeutic uses for treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus et al., 2013).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes incorporating structures similar to "this compound" showcases their utility in creating sensitive molecular probes. These probes can be employed to study various biological processes and events due to their solvent-dependent fluorescence, offering insights into cellular mechanisms and potentially aiding in diagnostic applications (Diwu et al., 1997).

Novel Synthesis Methods for Sulfonamides

A novel synthesis method has been developed for creating sulfonamides starting from compounds including "this compound". This method addresses challenges in conventional synthesis routes, offering a more efficient pathway for producing sulfonamides. Such advancements are crucial for pharmaceutical development, where sulfonamides play a significant role as antibiotics and in other therapeutic agents (Yan et al., 2006).

Properties

IUPAC Name

2-chloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c1-18(2)25(23,24)12-7-8-14(16)13(9-12)15(20)17-10-3-5-11(6-4-10)19(21)22/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGYAUMEHBNVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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